1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and presence in various natural products. The structure of this compound consists of a tetrahydroisoquinoline core with two methyl groups attached at the 1 and 8 positions, giving it unique chemical properties .
Preparation Methods
The synthesis of 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Industrial production methods often utilize catalytic hydrogenation of isoquinoline derivatives to achieve the desired tetrahydroisoquinoline structure . Reaction conditions typically include the use of strong acids like hydrochloric acid and temperatures around 100°C .
Chemical Reactions Analysis
1,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using reagents like hydrogen peroxide and selenium dioxide.
Reduction: The compound can be reduced to form decahydroisoquinoline derivatives.
Substitution: N-alkylation reactions with benzyl amines and halo acetophenones can produce substituted tetrahydroisoquinolines.
Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and various alkylating agents. Major products formed from these reactions include nitrones, decahydroisoquinolines, and substituted tetrahydroisoquinolines .
Scientific Research Applications
1,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline involves several pathways:
Neuroprotection: It exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Glutamatergic System: The compound antagonizes the glutamatergic system, reducing excitotoxicity and protecting neurons.
Dopamine Metabolism: It affects dopamine metabolism, which is crucial in neurodegenerative diseases.
Comparison with Similar Compounds
1,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to antagonize neurotoxins.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, widely studied for its biological activities.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A potent inhibitor of phenylethanolamine N-methyltransferase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
167710-00-1 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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